molecular formula C23H26N4O2S B3206628 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide CAS No. 1040671-33-7

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B3206628
CAS No.: 1040671-33-7
M. Wt: 422.5 g/mol
InChI Key: HWGIYHWKRFOKLE-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide is a pyridazine derivative featuring a sulfonamide group and an azepane substituent. Its structure comprises:

  • A pyridazine core substituted at position 3 with a phenyl group.
  • A 4-methylbenzenesulfonamide moiety attached to the phenyl ring.
  • An azepane (7-membered cyclic amine) at position 6 of the pyridazine.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-18-6-12-21(13-7-18)30(28,29)26-20-10-8-19(9-11-20)22-14-15-23(25-24-22)27-16-4-2-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIYHWKRFOKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the azepane moiety. The final steps involve the sulfonation of the benzene ring and the coupling of the pyridazine derivative with the sulfonamide group. Common reagents used in these reactions include pyridazine, azepane, and sulfonyl chlorides under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying enzyme inhibition and protein interactions, providing insights into biological processes.

    Medicine: The sulfonamide group is known for its antibacterial properties, making this compound a potential lead for developing new antibiotics or other therapeutic agents.

    Industry: The compound’s unique properties can be exploited in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Pyridazine/Pyridine-Based Sulfonamides
  • Compound 9a () : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide

    • Substituents: Piperazine-linked trifluoromethylbenzoyl group, acetamide.
    • Key difference: Piperazine (6-membered) vs. azepane (7-membered) in the target compound. The trifluoromethyl group enhances lipophilicity compared to the target’s methyl group .
  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () :

    • Substituents: Pyrazole at position 6, methylphenyl at position 3.
    • Key difference: Lacks sulfonamide and azepane, highlighting the role of these groups in solubility and steric interactions .
Sulfonamide Variants
  • Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Substituents: Fluorinated chromenone, isopropylbenzamide.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound ~427.5 (calculated) Not reported Azepane, 4-methylsulfonamide
9a () ~549.5 Not specified Trifluoromethyl, piperazine
Example 53 () 589.1 (M+1) 175–178 Fluorophenyl, chromenone
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () ~267.3 Not reported Pyrazole, methylphenyl
  • Melting Points : The target compound’s absence of highly electronegative groups (e.g., trifluoromethyl in 9a) may result in lower melting points compared to Example 53 (175–178°C) .
  • Molecular Weight : The azepane and sulfonamide groups contribute to the target’s moderate molecular weight (~427.5), intermediate between simpler pyridazine derivatives (e.g., 267.3 in ) and bulkier analogs like Example 53 .

Spectral and Analytical Data

  • ¹H/¹³C NMR :
    • The target’s azepane protons would resonate at δ ~2.5–3.5 ppm (N–CH₂), distinct from piperazine’s δ ~3.0–3.8 ppm in 9a .
    • Methyl groups in the sulfonamide (δ ~2.4 ppm) contrast with acetamide’s CH₃CO (δ ~2.1 ppm) in 9a .
  • Mass Spectrometry :
    • Example 53’s [M+1]⁺ at 589.1 suggests higher stability under MS conditions compared to the target’s expected ~427.5 .

Key Research Findings

Azepane vs.

Sulfonamide Substituents : The 4-methyl group in the target’s sulfonamide may improve solubility over bulkier groups (e.g., trifluoromethyl in 9a) while retaining bioactivity .

Synthetic Feasibility : Shared use of Pd-catalyzed coupling () underscores the reproducibility of pyridazine-based syntheses .

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S and has a molecular weight of approximately 398.54 g/mol. The structure includes a sulfonamide group, which is known for its role in various biological activities.

  • Inhibition of Enzymatic Activity :
    • Sulfonamides are known to inhibit the activity of certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism can be extrapolated to potential anti-cancer activities through similar pathways.
  • Modulation of Signaling Pathways :
    • Recent studies indicate that compounds with similar structures can modulate important signaling pathways, including the Hedgehog signaling pathway, which is implicated in cancer progression and stem cell maintenance .

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives, including those structurally similar to this compound:

  • Cytotoxicity : In vitro assays have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cell lines. For instance, compounds from similar classes demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
CompoundCell LineIC50 Value (µM)Mechanism of Action
AMCF-70.65Induces apoptosis
BMEL-82.41Cell cycle arrest
CU-9371.50Inhibition of proliferation

Other Biological Activities

  • Anti-inflammatory Properties :
    • Sulfonamides have been noted for their anti-inflammatory effects, which may contribute to their therapeutic potential in conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Antimicrobial Effects :
    • The sulfonamide moiety is traditionally known for its antibacterial properties, potentially making this compound effective against certain bacterial infections.

Study on Cancer Cell Lines

A study published in MDPI highlighted that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The research indicated that these compounds could effectively induce apoptosis in cancer cells through dose-dependent mechanisms .

In Vivo Studies

While most findings are based on in vitro assays, there is a necessity for further exploration through in vivo models to fully understand the pharmacokinetics and therapeutic efficacy of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide?

  • Methodology : Use a multi-step approach:

Couple azepane to pyridazine via nucleophilic aromatic substitution.

Perform Suzuki-Miyaura cross-coupling to attach the phenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvents (DMF or acetonitrile).

Sulfonylate the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine).
Reaction conditions (temperature, solvent purity, and catalyst loading) must be rigorously controlled to minimize by-products .

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • NMR spectroscopy (1H, 13C) confirms connectivity and regiochemistry.
  • IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • LC-MS ensures purity and molecular weight confirmation.
  • X-ray crystallography (using SHELXL for refinement) resolves the 3D structure and validates stereochemistry .

Q. What stability considerations are critical for handling this compound?

  • Methodology : Conduct stress testing under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor degradation via HPLC and identify degradation products using tandem MS. Store in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational methods predict target interactions for this compound?

  • Methodology :

  • Molecular docking (AutoDock Vina, Glide) to model binding modes with targets (e.g., kinases).
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time.
  • QSAR models correlate structural features (e.g., logP, polar surface area) with activity .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodology :

  • Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Investigate off-target effects via proteome-wide profiling or kinome screening.
  • Standardize assay conditions (e.g., buffer composition, cell line selection) to minimize variability .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Methodology :

  • Introduce solubilizing groups (e.g., PEG chains) or synthesize prodrugs (e.g., phosphate esters).
  • Modify logP via trifluoromethyl groups to enhance metabolic stability.
  • Conduct in vitro ADMET studies (microsomal stability, Caco-2 permeability) .

Q. How to determine the 3D crystal structure and address refinement challenges?

  • Methodology :

  • Grow single crystals via vapor diffusion (e.g., methanol/water mixtures).
  • Solve the phase problem using SHELXT and refine with SHELXL.
  • Validate refinement with R-factors (<5%) and electron density maps. Address twinning or disorder using SQUEEZE .

Q. What are the challenges in regioselective synthesis of the pyridazine core?

  • Methodology :

  • Use directing groups (e.g., halogens) to control substitution patterns.
  • Optimize Pd-catalyzed cross-couplings (time, ligand selection) to suppress side reactions.
  • Monitor regioselectivity via intermediate trapping and LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.